N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a naphthamide moiety via a methylene linker. This compound is structurally analogous to spirocyclic derivatives explored in pharmaceutical and materials science research .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-25-19-11-10-16-8-4-5-9-18(16)20(19)21(24)23-14-17-15-26-22(27-17)12-6-3-7-13-22/h4-5,8-11,17H,2-3,6-7,12-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDPNNNWNYDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3COC4(O3)CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H27NO4
- Molecular Weight : ~367.46 g/mol
- IUPAC Name : this compound
This compound features a spirocyclic structure, which contributes to its rigidity and potential biological interactions. The presence of the naphthalene moiety classifies it as an aromatic amide, enhancing its pharmacological profile.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4 |
| Molecular Weight | 367.46 g/mol |
| Purity | Typically 95% |
This compound interacts with specific biological targets such as enzymes and receptors. Its unique structure allows for specific binding interactions that can modulate enzymatic activity or receptor function. This interaction is crucial for its potential therapeutic applications.
Pharmacological Studies
Recent studies have identified this compound's potential as a 5-HT1A receptor agonist , suggesting its role in neuropharmacology. For instance, derivatives of related compounds have shown promising results in terms of selectivity and potency at the 5-HT1A receptor, indicating a pathway for further investigation into analgesic and neuroprotective effects .
Case Study: Analgesic Activity
In a notable study, a derivative of the compound demonstrated significant antinociceptive activity in the mouse formalin test, suggesting its potential for pain management . The findings indicate that the compound may act through central mechanisms to alleviate pain.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable characteristics for drug development:
- Permeability : Good blood-brain barrier (BBB) permeability was predicted for some derivatives.
- Metabolism : Expected metabolic pathways include oxidation and reduction reactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2-ethoxy-1-naphthoyl chloride under basic conditions. The reaction is generally conducted in an organic solvent such as dichloromethane with triethylamine as a base to neutralize byproducts.
Synthetic Route Overview
| Step | Description |
|---|---|
| Reactants | 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine + 2-Ethoxy-1-naphthoyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Conditions | Basic conditions; temperature control required |
Comparison with Similar Compounds
Structural Analogues and Substitutional Variations
Key structural analogs and their distinguishing features are summarized below:
Key Structural Insights :
- Spiro Ring Size: The 1,4-dioxaspiro[4.5]decane core (vs.
- Aromatic Substituents: The 2-ethoxy-1-naphthamide group (target compound) offers extended π-conjugation compared to Analog 2’s chlorophenoxy or Analog 3’s dimethoxyphenoxy groups, enhancing lipophilicity and UV absorption .
- Functional Groups : The ethanamine linker in Analog 3 introduces a basic nitrogen, contrasting with the amide functionality in the target compound, which may alter solubility and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
